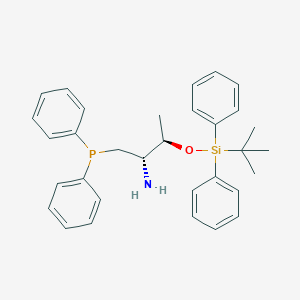
Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a nitro group, and an ester functional group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors.
Esterification: The ester functional group is introduced by reacting the appropriate carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the hydrolysis reaction.
Major Products Formed
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: Used as intermediates in the synthesis of various drugs.
Industrial Applications: Employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can bind to metal ions and other biomolecules, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-hydroxy-3-(1H-imidazol-1-yl)propanoate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate is unique due to the presence of both the nitro group and the ester functional group, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
22813-49-6 |
|---|---|
Fórmula molecular |
C8H11N3O5 |
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C8H11N3O5/c1-2-16-7(13)6(12)5-10-4-3-9-8(10)11(14)15/h3-4,6,12H,2,5H2,1H3 |
Clave InChI |
HHKHJDRAKMTAIE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN1C=CN=C1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)
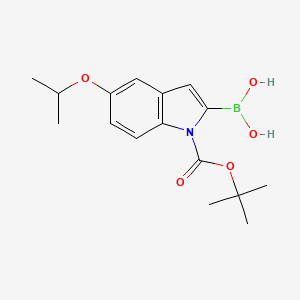
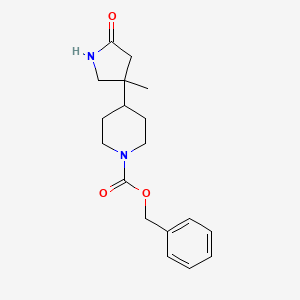
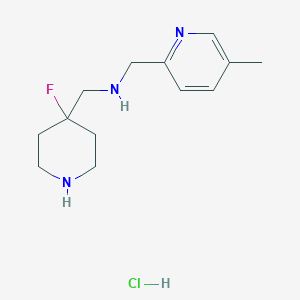
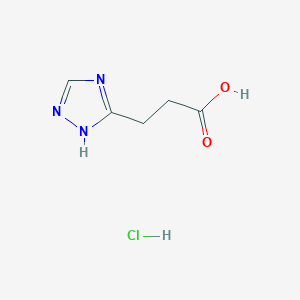
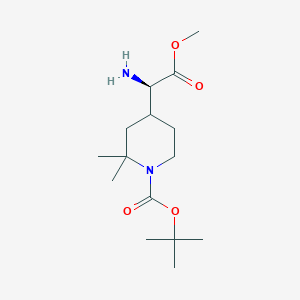

![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
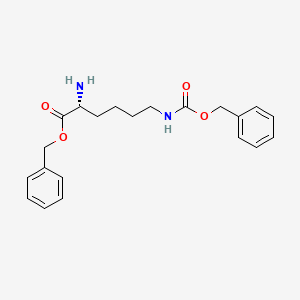
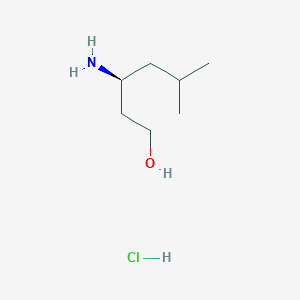
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
